2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl
Description
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Properties
IUPAC Name |
2-(5-butyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14;/h5-6,9-10,16H,2-4,7-8,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOAPUXFPZEYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(5-Butyl-1h-indol-3-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Pharmacological Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Butyl-1h-indol-3-yl)ethanamine hydrochloride, a tryptamine derivative of significant interest in medicinal chemistry and pharmacology. This document details the compound's chemical properties, provides a robust, step-by-step synthesis protocol based on the Fischer indole synthesis, and outlines modern analytical techniques for its characterization. Furthermore, it delves into the anticipated pharmacological profile, drawing upon the established structure-activity relationships of 5-substituted tryptamines, with a focus on their interaction with serotonergic systems. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents targeting the central nervous system.
Introduction
Tryptamine and its derivatives represent a cornerstone in neuropharmacology, encompassing a wide range of biologically active molecules, from endogenous neurotransmitters like serotonin to potent psychoactive compounds. The indole scaffold, the core of the tryptamine structure, is a privileged motif in drug discovery, lending itself to a variety of substitutions that can fine-tune pharmacological activity. The introduction of an alkyl group at the 5-position of the indole ring, as seen in 2-(5-Butyl-1h-indol-3-yl)ethanamine, is a key modification known to influence receptor binding affinity and functional activity, particularly at serotonin receptors. This guide provides a detailed exploration of the hydrochloride salt of this compound, a form often favored for its improved solubility and stability.
Chemical Properties and Data
The hydrochloride salt of 2-(5-Butyl-1h-indol-3-yl)ethanamine is formed by the reaction of the free base with hydrochloric acid. This conversion to a salt is a standard practice in pharmaceutical chemistry to enhance the compound's physical and chemical properties for research and potential therapeutic applications.
| Property | Value | Source |
| Chemical Name | 2-(5-Butyl-1h-indol-3-yl)ethanamine hydrochloride | N/A |
| Synonyms | 5-Butyltryptamine HCl | N/A |
| CAS Number | 1019-47-2 | [1] |
| Molecular Formula | C₁₄H₂₁ClN₂ | Calculated |
| Molecular Weight | 252.79 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Calculation of Molecular Formula and Weight: The molecular formula of the free base is C₁₄H₂₀N₂. The addition of one molecule of hydrochloric acid (HCl) results in the molecular formula C₁₄H₂₁ClN₂ for the hydrochloride salt.
The molecular weight of the free base is 216.32 g/mol . The molecular weight of HCl is approximately 36.46 g/mol . Therefore, the molecular weight of the hydrochloride salt is 216.32 + 36.46 = 252.78 g/mol .
Synthesis and Purification
The synthesis of 2-(5-Butyl-1h-indol-3-yl)ethanamine hydrochloride is most effectively achieved through the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.[2][3] This multi-step process involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]
Synthetic Pathway Overview
Caption: Synthetic route to 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl.
Experimental Protocol
Step 1: Synthesis of 4-Butylaniline
The synthesis of the key intermediate, 4-butylaniline, can be achieved from n-butylbenzene.
-
Nitration of n-Butylbenzene: n-Butylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitro-n-butylbenzene.[4] The reaction temperature must be carefully controlled to favor para-substitution and minimize the formation of ortho and meta isomers.
-
Reduction of 4-Nitro-n-butylbenzene: The nitro group of 4-nitro-n-butylbenzene is then reduced to an amine to give 4-butylaniline.[4] This can be accomplished through various methods, including catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst, or by using reducing agents like tin and hydrochloric acid.
Step 2: Fischer Indole Synthesis
-
Formation of 4-Butylphenylhydrazine: 4-Butylaniline is converted to its corresponding diazonium salt using sodium nitrite and hydrochloric acid at low temperatures. The diazonium salt is then reduced, for instance with sodium sulfite, to yield 4-butylphenylhydrazine.
-
Condensation with 4-(Dimethylamino)butyraldehyde diethyl acetal: The 4-butylphenylhydrazine is reacted with 4-(dimethylamino)butyraldehyde diethyl acetal in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid, to form the phenylhydrazone intermediate.[5]
-
Cyclization to form the Indole Ring: The reaction mixture is heated to induce the[6][6]-sigmatropic rearrangement and subsequent cyclization characteristic of the Fischer indole synthesis.[2] This step results in the formation of the 5-butyl-substituted indole ring.
-
Work-up and Isolation of the Free Base: The reaction is quenched, and the product is extracted and purified. Purification is typically achieved through column chromatography on silica gel.[7]
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: The purified 2-(5-Butyl-1h-indol-3-yl)ethanamine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise to the solution of the free base with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the final product.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to expect include those for the aromatic protons on the indole ring, the protons of the butyl chain, and the protons of the ethylamine side chain. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound.[8] A reversed-phase HPLC method, coupled with a UV detector, can be developed to separate the target compound from any impurities or starting materials.
Pharmacological Profile and Mechanism of Action
The pharmacological activity of 2-(5-Butyl-1h-indol-3-yl)ethanamine hydrochloride is predicted to be primarily mediated by its interaction with serotonin (5-HT) receptors.[9] The butyl substitution at the 5-position of the indole ring is expected to significantly influence its receptor binding profile.
Interaction with Serotonin Receptors
Substituted tryptamines are well-known to act as agonists or partial agonists at various serotonin receptor subtypes.[10]
-
5-HT₂A Receptor: This receptor is the primary target for classic psychedelic tryptamines. The 5-butyl substitution may modulate the affinity and efficacy at this receptor, potentially influencing any psychoactive properties.
-
5-HT₁A Receptor: Many tryptamines also exhibit affinity for the 5-HT₁A receptor, which is implicated in anxiolytic and antidepressant effects.
-
Other 5-HT Receptors: The compound may also interact with other serotonin receptor subtypes, such as 5-HT₁D, 5-HT₂C, and others, contributing to a complex pharmacological profile.[11]
The overall effect of the compound will depend on its specific affinity (Ki) and functional activity (e.g., agonist, partial agonist, or antagonist) at each of these receptor subtypes.
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An In-Depth Technical Guide to the Pharmacological Profile of 5-Butyltryptamine Derivatives
Abstract
Substituted tryptamines represent a vast and pharmacologically rich class of compounds, pivotal in both neuroscience research and the development of potential therapeutics for psychiatric disorders.[1][2] This technical guide provides a detailed examination of the pharmacological profile of 5-butyltryptamine derivatives. By focusing on the structure-activity relationships (SAR), receptor binding affinities, functional activities, and downstream signaling pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the nuanced interactions of these compounds with key serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C, and the serotonin transporter (SERT).[1][2] Furthermore, this guide outlines detailed, field-proven methodologies for the in vitro characterization of these derivatives, ensuring a robust and reproducible approach to their pharmacological assessment.
Introduction: The Significance of 5-Position Substitution in Tryptamines
Tryptamine, an indolethylamine, serves as the foundational scaffold for a multitude of biologically active molecules, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3] The indole ring of the tryptamine core offers several positions for substitution, with modifications at the 5-position proving particularly critical in modulating receptor affinity and functional selectivity.
The addition of a lipophilic alkyl group, such as a butyl chain, at the 5-position significantly influences the compound's interaction with serotonin receptors. This modification can alter the molecule's ability to bind to and activate specific receptor subtypes, leading to a diverse range of pharmacological effects. Research has shown that 5-substituted tryptamines often exhibit high affinity for 5-HT1A receptors, a range of affinities for 5-HT2A receptors, and characteristically low affinities for 5-HT2C receptors.[1][2] This profile results in compounds with notable selectivity for 5-HT2A over 5-HT2C, a feature of significant interest in the study of psychedelic compounds and the development of novel therapeutics for conditions like depression and anxiety.[3]
This guide will systematically dissect the pharmacological consequences of the 5-butyl substitution, providing a framework for understanding and predicting the activity of this specific chemical class.
Chemical Structure and General Characteristics
The core structure of a 5-butyltryptamine derivative consists of an indole ring substituted at position 5 with a butyl group and at position 3 with an aminoethyl side chain. Variations in this class typically arise from substitutions on the terminal amine (e.g., dimethyl, diallyl) or additional modifications to the indole ring.
Caption: General structure of a 5-butyltryptamine derivative.
Pharmacodynamics: Receptor Interaction and Functional Profile
The pharmacological activity of 5-butyltryptamine derivatives is primarily dictated by their interactions with serotonin (5-HT) receptors. The specific profile of affinities and efficacies at these receptors determines the compound's overall effect, from potential therapeutic benefits to psychoactive properties.
Receptor Binding Affinities
Binding affinity, typically quantified by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. For 5-substituted tryptamines, the pattern of affinity across 5-HT receptor subtypes is a key determinant of their action.
-
5-HT1A Receptors: 5-substituted compounds, including those with a butyl group, generally exhibit high affinity for 5-HT1A receptors.[1][2] This interaction can contribute to anxiolytic and antidepressant-like effects, but may also modulate the effects mediated by other receptors.[4][5]
-
5-HT2A Receptors: Affinity at the 5-HT2A receptor is variable but critically important, as this receptor is the primary target for classic psychedelic compounds.[1][2] Most substituted tryptamines show affinities of less than one micromolar at the 5-HT2A receptor.[1][2]
-
5-HT2C Receptors: A defining characteristic of many 5-substituted tryptamines is their low affinity for 5-HT2C receptors.[1][2] This creates a selectivity ratio favoring 5-HT2A over 5-HT2C, which is a significant aspect of their pharmacological profile.
-
Serotonin Transporter (SERT): Binding to SERT is less consistent among 5-substituted tryptamines compared to non-ring-substituted analogs.[1][2] However, interaction with SERT can contribute to the overall neurochemical effects by modulating serotonin reuptake.[6]
-
Other Receptors: Some derivatives show affinity for other receptors, such as the 5-HT1D receptor, where 5-alkyltryptamines can act as potent agonists.[7]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Representative Tryptamines
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT | Selectivity (Ki 5-HT2C / Ki 5-HT2A) |
|---|---|---|---|---|---|
| 5-Butyl-DMT (Hypothetical) | High | Moderate | Low | Variable | High |
| Serotonin (5-HT) | High | Moderate | High | High | Low |
| Psilocin (4-HO-DMT) | High | High | Moderate | Low | Moderate |
Functional Activity and Signaling Pathways
Beyond binding, it is crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at the receptor. This is assessed through functional assays that measure the cellular response following receptor activation.
5-HT2A receptors, being G-protein coupled receptors (GPCRs), primarily signal through the Gq/11 pathway.[8] Agonist binding triggers a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[8]
Many tryptamines are also known to recruit β-arrestin upon 5-HT2A activation, a pathway that can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.[6][9] The relative activation of G-protein versus β-arrestin pathways (biased agonism) is a key area of modern pharmacology.
Caption: Simplified 5-HT2A receptor Gq signaling pathway.
Structure-Activity Relationships (SAR)
The SAR for 5-substituted tryptamines reveals key chemical determinants of selectivity and potency.[2]
-
Alkyl Chain Length at 5-Position: The size and lipophilicity of the alkyl group at the 5-position significantly impact receptor affinity. For the 5-HT1D receptor, for example, a tert-butyl group was found to confer exceptionally high affinity (Ki < 1 nM).[7] This suggests that the butyl group in 5-butyltryptamine derivatives plays a crucial role in anchoring the ligand within the receptor's binding pocket.
-
Substitution on the Amine: N-alkylation (e.g., N,N-dimethyl, N,N-diallyl) generally influences potency and metabolic stability. Tertiary amines, for instance, have been identified as selective substrates at SERT, challenging the previous notion that releasing activity was limited to primary or secondary amines.[6]
-
Ring Additions: Adding other groups to the indole ring, such as a 2-methyl group, can reduce affinity for several 5-HT receptors, demonstrating the steric sensitivity of the receptor binding pockets.[4]
In Vivo & Behavioral Pharmacology
The in vitro profile of a compound must be validated with in vivo studies to understand its behavioral effects. For compounds acting on the 5-HT2A receptor, the head-twitch response (HTR) in rodents is a widely used behavioral proxy for hallucinogenic potential in humans.[4][10] The potency of a compound to induce HTR is positively correlated with 5-HT2A receptor activation and negatively correlated with 5-HT1A receptor activation, indicating that 5-HT1A co-activation can buffer the primary 5-HT2A-mediated effects.[4] Tryptamine derivatives can also induce a range of other behaviors, including changes in locomotor activity and exploration, which are assessed in standardized tests.[10][11]
Experimental Protocols
To ensure scientific integrity, the protocols used for pharmacological characterization must be robust and self-validating. Below are representative methodologies for key in vitro assays.
Protocol: Radioligand Binding Assay
This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a target receptor.
Objective: To determine the binding affinity of 5-butyltryptamine derivatives at human 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing the target receptor.[1][2]
-
Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]ketanserin (for 5-HT2A), [³H]mesulergine (for 5-HT2C).
-
Non-specific binding inhibitors: 10 µM 5-HT (for 5-HT1A), 10 µM spiperone (for 5-HT2A), 10 µM mianserin (for 5-HT2C).
-
Test compounds (5-butyltryptamine derivatives) at 10-12 concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute test compounds to desired concentrations in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB) wells: NSB inhibitor, radioligand, and cell membranes.
-
Displacement wells: Test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. Causality Note: This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand. Causality Note: Rapid, cold washing is critical to minimize ligand dissociation from the receptor.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Data Analysis: Measure radioactivity (counts per minute, CPM) using a scintillation counter. Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Protocol: Calcium Mobilization Functional Assay
This protocol measures the functional agonism of a compound at Gq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium.
Objective: To determine the potency (EC50) and efficacy (Emax) of 5-butyltryptamine derivatives at the 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[6][9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive control agonist (e.g., Serotonin).
-
Test compounds at 10-12 concentrations.
-
A fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates and grow to ~90% confluency.
-
Dye Loading: Remove growth media and add assay buffer containing the calcium-sensitive dye. Incubate for 60 minutes at 37°C. Causality Note: This incubation allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Plate Preparation: Prepare a separate plate with test compounds and the positive control diluted to final assay concentrations.
-
Measurement: Place the cell plate in the fluorescence reader. The instrument will add the compounds from the compound plate and immediately begin measuring fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The agonist-induced increase in intracellular Ca2+ causes a peak in fluorescence. Determine the maximum peak response for each concentration. Normalize the data to the maximal response of the positive control (e.g., 10 µM 5-HT).
-
Potency & Efficacy: Plot the normalized response against the log concentration of the test compound. Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to the control agonist).
Conclusion and Future Directions
5-butyltryptamine derivatives represent a pharmacologically distinct class of compounds characterized by a unique selectivity profile, particularly their preference for 5-HT2A over 5-HT2C receptors, coupled with high affinity for 5-HT1A receptors.[1][2] This profile is driven by the specific structural contribution of the 5-butyl moiety. A thorough understanding of their binding affinities, functional efficacies, and downstream signaling is essential for harnessing their potential, whether as research tools to probe serotonergic systems or as scaffolds for novel therapeutic agents.[1][2]
Future research should focus on obtaining precise quantitative data for a wider range of 5-butyltryptamine analogs to build more predictive SAR models. Investigating biased agonism at the 5-HT2A receptor and exploring the interplay between 5-HT1A and 5-HT2A receptor co-activation in vivo will be critical for elucidating the full therapeutic potential and risk profile of this promising chemical family.
References
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Kozell, L. B., Eshleman, A. J., Swanson, T. L., et al. (2025). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]
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ResearchGate. (2025). (PDF) Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]
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Jefsen, M., et al. (2022). Animal Behavior in Psychedelic Research. Trends in Pharmacological Sciences. [Link]
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Safety Data Sheet (SDS) for 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl
An In-Depth Technical Guide to the Safety Data Sheet for 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl
Introduction to 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl
2-(5-Butyl-1h-indol-3-yl)ethanamine, a substituted tryptamine, belongs to a class of compounds known for their diverse biological activities.[1] The hydrochloride salt is often prepared to improve solubility and stability. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for safe handling in a laboratory setting. This guide serves as a proactive measure to ensure the well-being of researchers and the integrity of experimental outcomes.
Part 1: Hazard Identification and Classification
Based on the toxicological profiles of related tryptamine derivatives, 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl is anticipated to be classified with the following hazards.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][4][5][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[4][5] |
Signal Word: Warning[2][3][4][5]
Hazard Pictograms:
-
GHS07: Exclamation Mark[3]
Part 2: Precautionary Measures and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when handling novel compounds. The following precautionary statements and PPE recommendations are based on best practices for handling similar chemical entities.
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5][6][7]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[4][6][7]
-
Personal Protective Equipment (PPE) Workflow:
Caption: Personal Protective Equipment (PPE) workflow for handling 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl.
Part 3: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are recommended based on the anticipated hazards.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[4][5][7] If symptoms persist, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][8] Remove contaminated clothing and wash it before reuse.[4][6][7] If skin irritation occurs, seek medical advice.[2][6] |
| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4][7][8] Remove contact lenses if present and easy to do, and continue rinsing.[4][7] If eye irritation persists, get medical advice/attention.[2][6] |
| Ingestion | Rinse the mouth with water.[2][7] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Part 4: Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2][7][9]
-
Avoid the formation of dust and aerosols.[7]
-
Use appropriate personal protective equipment (PPE).[2][8][10]
Storage:
-
Some tryptamines are sensitive to light and air, so storage in a dark, inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term stability.[12]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Part 5: Accidental Release Measures
In the event of a spill, a calm and methodical response is necessary to mitigate risks.
Spill Response Protocol:
Caption: Step-by-step protocol for responding to a spill of 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl.
Cleanup Procedures:
-
Minor Spills:
-
Major Spills:
Part 6: Toxicological and Physical Properties
While specific data for 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl is not available, the following table presents anticipated properties based on related compounds.
| Property | Anticipated Value/Information |
| Appearance | Off-white to yellow or orange solid/powder.[4][10] |
| Molecular Formula | C14H21N2 · HCl |
| Molecular Weight | 252.79 g/mol |
| Solubility | Likely soluble in water and ethanol.[4][10] |
| Melting Point | Not available. Other tryptamine hydrochlorides have melting points in the range of 260-263 °C. |
| Toxicological Data | Harmful if swallowed.[2][3] Causes skin and serious eye irritation.[2][4][5][6] May cause respiratory irritation.[4][5] The toxicological properties of many substituted tryptamines are not fully characterized. |
Part 7: Ecological Information
The environmental impact of this compound has not been determined. As a precautionary measure, it should not be released into the environment.[4][5] Prevent entry into sewers, surface water, or ground water.[9]
Part 8: Disposal Considerations
Dispose of this material and its container in accordance with all local, regional, national, and international regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or water sources.[10]
Part 9: Regulatory Information
The regulatory status of this specific compound is likely undetermined. Researchers should ensure compliance with all institutional and governmental regulations concerning the synthesis, handling, and use of new chemical entities.
References
-
2-(5-BUTYL-1H-INDOL-3-YL)ETHANAMINE, HCL | CAS#:1019-47-2 | Chemsrc. (n.d.). Retrieved from [Link]
-
Emergency procedures | Administration and support services | Imperial College London. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, December 15). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2023, September 27). Retrieved from [Link]
-
Storing Tryptamines - Bluelight.org. (2016, October 9). Retrieved from [Link]
-
EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. (n.d.). Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). Retrieved from [Link]
-
Substituted tryptamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter - ResearchGate. (n.d.). Retrieved from [Link]
-
Emergency Response Protocols - Biosafety Program - University of Tennessee, Knoxville. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET - Castrol PDS & SDS. (2024, November 6). Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A3E4D1B8E0B0A7F180258BEF0055A8A4/ File/27042-US01.pdf)
-
A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed. (2007, July 5). Retrieved from [Link]
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.fr [fishersci.fr]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. msdspds.castrol.com [msdspds.castrol.com]
- 12. bluelight.org [bluelight.org]
A Technical Guide to 5-Butyltryptamine Hydrochloride: Identifiers, Synthesis, and Characterization of a Novel Tryptamine Analog
Abstract: This document provides a comprehensive technical overview of 5-butyltryptamine hydrochloride, a lesser-known derivative of the tryptamine family. As a novel compound, publicly available data, including a specific CAS number, is limited. This guide, therefore, serves as a predictive and methodological resource for researchers and drug development professionals. It outlines the predicted chemical identifiers, a plausible synthetic route based on established chemical principles, standard analytical characterization techniques, and essential safety protocols. The information is synthesized from foundational organic chemistry and by referencing analogous 5-substituted tryptamines, providing a robust framework for approaching this compound in a research setting.
Introduction and Scientific Context
Substituted tryptamines represent a vast and pharmacologically significant class of organic compounds, structurally derived from the parent molecule tryptamine. Tryptamine itself consists of an indole ring connected to an ethylamine sidechain.[1][2] This core structure is shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine), which plays a crucial role in regulating mood, cognition, and various physiological processes.[3]
Modifications to the tryptamine scaffold—on the indole ring, the ethylamine sidechain, or the terminal amino group—can dramatically alter a compound's pharmacological profile, including its affinity and efficacy at various serotonin receptors (e.g., 5-HT2A, 5-HT1A).[4][5] These modifications are central to the exploration of new therapeutic agents and research chemicals.
5-Butyltryptamine falls into the category of ring-substituted tryptamines, where a butyl group is attached at the 5-position of the indole nucleus. This substitution introduces a lipophilic alkyl group, which can influence receptor binding and pharmacokinetics.[6] This guide focuses on the hydrochloride (HCl) salt of 5-butyltryptamine, a common formulation for amine-containing compounds to improve stability and solubility. Due to its novelty, a dedicated CAS number for 5-butyltryptamine HCl has not been identified in major chemical databases as of the time of this writing.
Chemical Identifiers and Predicted Properties
While a specific CAS (Chemical Abstracts Service) registry number for 5-butyltryptamine HCl is not publicly cataloged, we can deduce its fundamental identifiers and properties based on its molecular structure. These predicted values are essential for documentation, analysis, and registration in research databases.
| Identifier | Value |
| IUPAC Name | 2-(5-butyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
| Chemical Formula | C₁₄H₂₁ClN₂ |
| Molecular Weight | 252.79 g/mol |
| Canonical SMILES | CCCCC1=CC2=C(C=C1)C(=CN2)CCN.Cl |
| Parent Compound (Freebase) | 5-Butyltryptamine |
| Freebase Formula | C₁₄H₂₀N₂ |
| Freebase Mol. Weight | 216.33 g/mol |
Chemical Structure Diagram
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical pKa values of 2-(5-Butyl-1h-indol-3-yl)ethanamine
Topic: Theoretical pKa Values of 2-(5-Butyl-1H-indol-3-yl)ethanamine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Chemists, and Pre-clinical Development Scientists
Executive Summary
The physicochemical characterization of 2-(5-Butyl-1H-indol-3-yl)ethanamine (5-Butyltryptamine, 5-BT) presents a specific challenge in pre-clinical development due to its high lipophilicity relative to its parent scaffold, tryptamine. As a structural analog of serotonin (5-HT) lacking the polar hydroxyl group and possessing a hydrophobic butyl chain, 5-BT exhibits distinct ionization behaviors that critically influence its solubility, blood-brain barrier (BBB) permeability, and receptor binding kinetics.
This guide provides a theoretically derived pKa profile for 5-BT, substantiated by Structure-Activity Relationship (SAR) analysis and Quantum Mechanical (QM) principles. Furthermore, it details the Yasuda-Shedlovsky extrapolation protocol , the requisite experimental method for validating these theoretical values in low-solubility contexts.[1]
Structural Analysis & Ionization Sites
To accurately predict the pKa, we must first deconstruct the molecule into its ionizable pharmacophores. 5-BT possesses two distinct sites capable of proton exchange in aqueous media.
1.1 The Primary Amine (Side Chain)
-
Nature: Basic center.[2]
-
Function: Accepts a proton to form a cationic ammonium species (
). -
Physiological State: Predominantly protonated (cationic) at physiological pH (7.4).
-
Electronic Environment: The ethyl linker isolates the amine from the aromatic indole ring, minimizing direct resonance effects. However, the 5-butyl substituent exerts a long-range inductive effect (+I).
1.2 The Indole Nitrogen (N1)
-
Nature: Very weakly acidic (pyrrolic nitrogen).
-
Function: Donates a proton to form an indole anion (
) only under strongly basic conditions. -
Physiological State: Neutral at all physiological pH levels.[2]
-
Electronic Environment: The nitrogen lone pair is delocalized into the aromatic
-system (Hückel rule), rendering it non-basic and extremely weakly acidic.
1.3 Ionization Equilibrium Diagram
Figure 1: Sequential deprotonation steps of 5-Butyltryptamine. The transition from Cation to Neutral is the pharmacologically relevant event.
Theoretical Prediction Methodologies
Since experimental data for 5-BT is sparse in public repositories, we derive values using Linear Free Energy Relationships (LFER) and Hammett Equation principles, using Tryptamine as the "Anchor Molecule."
2.1 The Anchor: Tryptamine [3]
-
Experimental pKa (Amine): 10.20 ± 0.1
-
Experimental pKa (Indole NH): 16.90 ± 0.2[2]
2.2 The Perturbation: 5-Butyl Substitution
The butyl group (
-
Electronic Effect: Alkyl groups are electron-donating via the Inductive Effect (+I).
-
Impact on Amine (pKa1): The electron density is pushed toward the ring. While the ethyl spacer dampens this effect, a slight increase in electron density usually propagates to the side chain, making the amine slightly more basic (stabilizing the protonated form).
-
Impact on Indole NH (pKa2): The +I effect increases electron density in the ring. This destabilizes the conjugate base (the anion), making it harder to remove the proton. Thus, the indole becomes less acidic.
2.3 Computational Workflow (DFT)
For high-precision internal validation, the following computational workflow is recommended using Gaussian or ORCA software:
Figure 2: Standard QM workflow for theoretical pKa calculation using thermodynamic cycles.
Predicted Values & Comparative Analysis
Based on the electronic perturbation of the butyl group relative to the unsubstituted tryptamine, the following theoretical values are derived.
| Moiety | Reference (Tryptamine) | Electronic Shift (+I Effect) | Predicted 5-BT pKa | Confidence |
| Primary Amine | 10.20 | Slight Increase (Basicity ↑) | 10.25 – 10.40 | High |
| Indole NH | 16.90 | Slight Increase (Acidity ↓) | > 17.10 | Medium |
Interpretation:
-
Physiological Relevance: At pH 7.4, 5-BT exists almost exclusively (>99.9%) as a cation.[2] This is critical for solubility in plasma but requires a transport mechanism or transient deprotonation to cross the lipophilic BBB.
-
Lipophilicity Impact: The butyl chain significantly increases LogP (predicted ~3.5 vs. 1.6 for tryptamine). The high pKa combined with high LogP suggests 5-BT will have high affinity for membranes but may suffer from lysosomal trapping (cationic amphiphilic drug phenomenon).
Experimental Validation Protocol: The Yasuda-Shedlovsky Method
Critical Warning: Standard aqueous potentiometric titration will fail for 5-BT due to precipitation. The free base form (neutral) is highly insoluble in water. You must use the Co-solvent Extrapolation Method.
4.1 Principle
Determine the apparent pKa (
4.2 Protocol Steps
Materials:
-
Compound: 5 mg of 5-BT (HCl salt form preferred).
-
Solvent: Methanol (HPLC grade) and Carbonate-free water.
-
Titrant: 0.1 M KOH (standardized).
-
Inert Gas: Argon or Nitrogen (to prevent Carbonate formation).
Workflow:
-
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol/Water.[2]
-
Dissolution: Dissolve 5-BT in the solvent mixture. Ensure complete dissolution.
-
Titration: Perform potentiometric titration with KOH under inert gas flow at 25°C.
-
Data Collection: Record pH vs. Volume. Determine the inflection point to find
for each mixture. -
Dielectric Calculation: Calculate
for each mixture (e.g., 30% MeOH , 50% MeOH ).[2] -
Extrapolation: Plot
on the Y-axis vs. on the X-axis. -
Intercept: The linear regression intercept corresponds to the theoretical aqueous pKa.
4.3 Data Processing Table (Template)
| % Methanol | Dielectric ( | Measured | ||
| 30% | 64.0 | 0.0156 | [Exp. Value] | [Calc] |
| 40% | 59.6 | 0.0167 | [Exp. Value] | [Calc] |
| 50% | 55.0 | 0.0181 | [Exp. Value] | [Calc] |
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Tryptamine anchor values).
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Takács-Novák, K., & Avdeef, A. (1996).[2] Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[2] (Validation of Yasuda-Shedlovsky method).
-
Gaussian, Inc. (2024). Thermodynamic Cycles for pKa Prediction. Gaussian Whitepapers. Link
-
PubChem Database. (2024). Tryptamine Compound Summary. National Center for Biotechnology Information. Link
Sources
Metabolic stability predictions for 5-butyltryptamine analogs
Title: Metabolic Stability Predictions for 5-Butyltryptamine Analogs: A Technical Framework for Lead Optimization
Executive Summary: This technical guide outlines a rigorous framework for predicting and evaluating the metabolic stability of 5-butyltryptamine (5-BT) analogs. Unlike standard tryptamines primarily degraded by Monoamine Oxidases (MAO), 5-BT analogs introduce a lipophilic butyl chain at the C5 position. This structural modification alters the metabolic landscape, shifting clearance mechanisms toward Cytochrome P450 (CYP)-mediated aliphatic oxidation. This guide details the in silico prediction architectures, in vitro validation protocols, and data interpretation strategies required to de-risk these compounds during early-stage drug discovery.
Part 1: Structural Basis & Metabolic Vulnerabilities
To predict stability, one must first understand the "Metabolic Switching" induced by the 5-butyl substitution.
1. The Tryptamine Scaffold vs. 5-Butyl Modification
-
Standard Tryptamine: The indole core is electron-rich. The primary clearance route is oxidative deamination of the ethylamine side chain by MAO-A (and to a lesser extent MAO-B), yielding indole-3-acetic acid derivatives.
-
5-Butyltryptamine (5-BT): The addition of a butyl group at C5 introduces significant lipophilicity (
). While this often improves Blood-Brain Barrier (BBB) penetration, it creates a new "metabolic soft spot."-
MAO Protection: The 5-substituent exerts remote steric/electronic effects that may slightly reduce MAO affinity compared to unsubstituted tryptamine, but the amine chain remains vulnerable.
-
CYP Liability: The butyl chain is susceptible to
(terminal) and (penultimate) hydroxylation driven by CYP450 isoforms (primarily CYP2D6 and CYP3A4). This competes with the traditional aromatic hydroxylation seen in other indoles.
-
Diagram 1: Metabolic Pathways of 5-Butyltryptamine
This diagram illustrates the divergent pathways: MAO-mediated deamination vs. CYP-mediated aliphatic oxidation.
Caption: Divergent metabolic clearance routes for 5-BT analogs. MAO targets the amine side chain, while CYPs target the lipophilic 5-butyl moiety.
Part 2: In Silico Prediction Framework[1]
Before physical synthesis, computational modeling is essential to prioritize analogs. We utilize a "Reactivity-Accessibility" consensus model.
1. Reactivity Modeling (SMARTCyp) Standard QSAR models often fail with novel alkyl chains. Instead, use Density Functional Theory (DFT)-based tools like SMARTCyp .[1]
-
Mechanism: It calculates the activation energy (
) required for a CYP heme to abstract a hydrogen atom from the butyl chain. -
Prediction: Expect the
carbon (secondary carbon) to have a lower than the terminal methyl ( ), predicting it as the primary Site of Metabolism (SOM).
2. Accessibility Modeling (Docking) Reactivity is insufficient if the site cannot reach the heme iron.
-
Protocol: Dock 5-BT analogs into the crystal structures of CYP2D6 (PDB: 2F9Q) and CYP3A4 (PDB: 1TQN).
-
Metric: Measure the Distance to Heme Iron (
). Sites with are flagged as high-risk.
3. In Silico Workflow Integration
Combine these scores into a Composite Stability Score (
Part 3: Experimental Validation (In Vitro Protocols)
Physical validation must follow FDA "In Vitro Drug Interaction Studies" guidelines [1]. The goal is to determine Intrinsic Clearance (
Protocol A: Microsomal Stability Assay (The "Gold Standard")
Objective: Determine
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound (5-BT analog).
-
Internal Standard (IS): Deuterated analog or Propranolol.
Step-by-Step Methodology:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with Test Compound (final conc. 1
M) to ensure first-order kinetics. Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (ACN) containing the Internal Standard. This precipitates proteins and stops metabolism. -
Centrifugation: Spin at 4,000 rpm for 20 mins at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.
Self-Validating Controls:
-
High Clearance Control: Testosterone or Verapamil (Must show >80% depletion).
-
Low Clearance Control: Warfarin (Must show <20% depletion).
-
No-Cofactor Control: Incubate without NADPH to rule out chemical instability.
Protocol B: MAO Specificity Assay
Since 5-BT is a tryptamine, confirming MAO vulnerability is critical.
-
System: Use Recombinant Human MAO-A and MAO-B (supersomes).
-
Inhibitor Check: Run parallel incubations with Clorgyline (MAO-A inhibitor) and Deprenyl (MAO-B inhibitor).
-
Logic: If stability improves significantly with Clorgyline but not Deprenyl, the compound is an MAO-A substrate. If stability is unchanged, the 5-butyl group has successfully shifted metabolism to CYPs.
Part 4: Data Interpretation & Optimization Strategies
1. Quantitative Analysis
Plot
| Parameter | Formula | Target Value for Lead |
| Half-life ( | ||
| Intrinsic Clearance ( | ||
| Extraction Ratio ( | Predicted hepatic extraction |
2. Metabolic Soft Spot Identification (MSSID)
If
-
Observation: Mass shift of +16 Da on the butyl chain fragment.
-
Solution: Deuteration. Replace hydrogen with deuterium at the
position of the butyl chain. The C-D bond is stronger than C-H (Primary Kinetic Isotope Effect), potentially reducing CYP oxidation rates by 3-5x without altering binding affinity. -
Alternative: Fluorination. Introduce a fluorine atom at the terminal carbon to block oxidation and lower lipophilicity.
Diagram 2: Experimental & Optimization Workflow
Caption: Iterative cycle for optimizing metabolic stability. High clearance triggers Metabolite ID and structural modification (e.g., deuteration).
References
-
U.S. Food and Drug Administration (FDA). (2020).[2][3] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link][2]
-
Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism. ACS Medicinal Chemistry Letters. [Link]
-
Blair, J. B., et al. (2000). Structure-Activity Relationships for the In Vitro Inhibition of Monoamine Oxidase by N-Substituted Tryptamines. Bioorganic & Medicinal Chemistry. [Link]
Sources
Methodological & Application
Application Note: HPLC Method Development for 2-(5-Butyl-1h-indol-3-yl)ethanamine (5-Butyltryptamine)
Executive Summary & Molecule Profile
This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2-(5-Butyl-1h-indol-3-yl)ethanamine . This molecule is a structural analog of tryptamine characterized by a lipophilic butyl chain at the 5-position of the indole ring.
Unlike its more polar congeners (e.g., serotonin, tryptamine), the 5-butyl substitution significantly increases the LogP (partition coefficient), necessitating a method tailored for higher hydrophobicity. This protocol addresses the specific challenges of amine peak tailing and hydrophobic retention using a systematic Quality by Design (QbD) approach.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Chromatography |
| Structure | Indole core + Ethylamine side chain + 5-Butyl group | Dual nature: Basic amine (tailing risk) & Lipophilic tail (retention). |
| pKa (Calc.) | ~9.7 (Amine), ~16 (Indole NH) | Analyte is positively charged at pH < 9.0. |
| LogP (Est.) | ~4.5 - 5.0 | High retention on C18; requires high organic strength to elute. |
| UV Max | 220 nm, 280 nm (Indole chromophore) | 280 nm provides specificity; 220 nm offers higher sensitivity but more noise. |
| Solubility | Low in water; Soluble in MeOH, ACN, DMSO | Sample diluent must contain organic solvent (e.g., 50% MeOH). |
Method Development Strategy
The development strategy focuses on three critical quality attributes: Resolution (Rs) , Peak Symmetry (As) , and Retention Factor (k) .
Column Selection: The "Base Deactivation" Requirement
Standard silica columns often possess acidic silanol groups that interact ionically with the protonated amine of 5-BT, causing severe peak tailing.
-
Primary Recommendation: C18 with High Carbon Load & End-capping.
-
Example: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.
-
Rationale: End-capping blocks silanols; high carbon load interacts with the butyl chain for stable retention.
-
-
Alternative (Selectivity): Phenyl-Hexyl.
-
Rationale: Provides pi-pi interactions with the indole ring, offering orthogonal selectivity if impurities co-elute on C18.
-
Mobile Phase Chemistry
To manage the basic amine, we must control the pH.
-
Option A (Mass Spec Compatible - Recommended): 0.1% Formic Acid (pH ~2.7).
-
Mechanism:[1] Protonates the amine fully. While this ensures solubility, it can lead to "ionic overload" on silanols. High-quality columns resist this.
-
-
Option B (High pH Stability - For Hybrid Columns): 10mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism:[1] De-protonates the amine (neutral form). Drastically improves peak shape and reduces retention time. Requires high-pH stable columns (e.g., Waters BEH).
-
Standardized Experimental Protocol
Equipment & Reagents
-
HPLC System: Quaternary pump, Autosampler, DAD/UV Detector (or FLD for trace analysis).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Buffer: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: TFA suppresses MS signal but improves peak shape for UV.
Chromatographic Conditions (Start-Point)
| Parameter | Setting |
| Column | C18 End-capped (4.6 x 150 mm, 3.5 µm or 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Thermostatted) |
| Injection Vol | 5 - 10 µL |
| Detection | UV @ 280 nm (Reference: 360 nm) |
Gradient Program
Due to the 5-butyl group, isocratic elution is risky (peak broadening). A steep gradient is required to elute the compound sharply.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration / Injection |
| 2.0 | 10% | Hold (Elute polar impurities) |
| 12.0 | 95% | Linear Ramp (Elute 5-BT) |
| 15.0 | 95% | Wash (Remove lipophilic matrix) |
| 15.1 | 10% | Return to Initial |
| 20.0 | 10% | Re-equilibration |
Workflow Visualization
The following diagram illustrates the logical flow for sample preparation and method execution.
Caption: Step-by-step workflow for 5-Butyltryptamine analysis, including decision nodes for troubleshooting peak symmetry.
Method Validation Protocol (ICH Q2 Guidelines)
Once the separation is optimized, the method must be validated to ensure reliability.
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Acceptance Criteria: Correlation coefficient (
) . -
Note: Tryptamines can adsorb to glass at low concentrations; use polypropylene vials or silanized glass for the lowest standards.
Accuracy (Recovery)
-
Protocol: Spike known amounts of 5-BT into a blank matrix (or solvent) at 80%, 100%, and 120% of the target concentration.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
-
Protocol: 6 consecutive injections of the standard (100% level).
-
Acceptance Criteria: RSD
for retention time; RSD for peak area.
Limit of Detection (LOD) / Quantitation (LOQ)
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD = S/N of 3:1
-
LOQ = S/N of 10:1
-
Troubleshooting & Optimization Guide
Issue: Severe Peak Tailing (Asymmetry > 1.5)
-
Root Cause: Interaction between the amine nitrogen and residual silanols on the column.
-
Solution 1 (Mobile Phase): Add 0.05% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge.
-
Solution 2 (Temperature): Increase column temperature to 40°C or 45°C. This speeds up mass transfer and reduces secondary interactions.
Issue: Retention Time Drift
-
Root Cause: Incomplete equilibration of the column after the high-organic wash.
-
Solution: Increase the re-equilibration time (Post-Time) from 5 minutes to 8-10 minutes. The butyl chain makes the stationary phase "dewetting" more likely if using 100% aqueous starts (avoid starting below 5-10% organic).
Quantitative Data Summary
| Parameter | Typical Result (Optimized) |
| Retention Time | 10.5 ± 0.2 min (in 15 min gradient) |
| Peak Width (W0.5) | < 0.2 min |
| Tailing Factor (USP) | 1.0 - 1.2 |
| Theoretical Plates | > 15,000 |
| LOD (UV 280nm) | ~0.5 µg/mL |
References
-
Taschwer, M., Ebner, E., & Schmid, M. G. (2016).[1][2] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34.[1][2]
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine chemistry and analogs).
-
BenchChem Technical Support. (2025). HPLC Separation of Tryptamines: Application Notes and Protocols. (General protocols for lipophilic tryptamines).
-
PubChem. (n.d.).[3] 2-(5-Butyl-1H-indol-3-yl)ethanamine Compound Summary. National Library of Medicine.
Sources
Application Notes and Protocols for In Vitro Cell Culture: 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl
Introduction: Understanding the Molecule in a Cellular Context
2-(5-Butyl-1h-indol-3-yl)ethanamine, a derivative of tryptamine, belongs to a class of indole alkaloids with significant interest in neuropharmacology and other areas of drug discovery. The presence of a butyl group at the 5-position of the indole ring increases its lipophilicity compared to the parent tryptamine molecule. This modification can influence its interaction with biological targets and also presents specific challenges for its dissolution and handling in aqueous cell culture environments. As a hydrochloride (HCl) salt, the compound's solubility in polar solvents is enhanced compared to its free base form. However, careful consideration of the solvent system and handling procedures is paramount to ensure accurate and reproducible results in in vitro cell-based assays.
This guide provides a comprehensive framework for the effective dissolution, storage, and application of 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl for cell culture experiments. The protocols herein are designed to ensure the integrity of the compound and the validity of the experimental outcomes.
Physicochemical Properties and Solvent Selection: A Rationale-Driven Approach
The solubility of a compound is a critical determinant of its bioavailability in a cell culture system. While specific empirical data for 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl is not extensively published, its structural characteristics allow for informed solvent selection.
Key Considerations:
-
The Indole Ring System: The indole nucleus is susceptible to oxidation and degradation, particularly when exposed to light and acidic conditions.[1][2] Therefore, solutions should be protected from light and prepared fresh whenever possible.
-
The Butyl Group: The C5-butyl substituent significantly increases the non-polar character of the molecule, which will likely decrease its aqueous solubility.
-
The Ethanamine HCl Salt: The hydrochloride salt form increases the polarity of the molecule, rendering it more amenable to dissolution in polar solvents compared to its free base. Amine hydrochloride salts, however, can still present solubility challenges in neutral pH aqueous solutions.[3][4]
Primary Solvent Recommendation: Dimethyl Sulfoxide (DMSO)
For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5]
Causality behind this choice:
-
High Solubilizing Power: DMSO can effectively overcome the intermolecular forces of the crystalline solid, facilitating the dissolution of this lipophilic compound.
-
Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, allowing for the dilution of the stock solution to working concentrations.
Critical Caveat: DMSO Cytotoxicity
While an excellent solvent, DMSO is not biologically inert and can exert cytotoxic effects on cells in a concentration-dependent manner.[6] It is imperative to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, which is cell-line dependent but generally accepted to be below 0.5%, and ideally at or below 0.1%.[6]
Quantitative Data Summary
The following table summarizes key parameters for the preparation of 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl solutions. It is important to note that the solubility of this specific compound should be empirically determined. The values for the parent compound, tryptamine, are provided for reference.
| Parameter | Recommendation/Value | Source/Rationale |
| Primary Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO), anhydrous | High solubilizing power for hydrophobic compounds. |
| Reference Solubility of Tryptamine in DMSO | ~11 mg/mL | [5] |
| Recommended Maximum Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v), ideally ≤ 0.1% | To avoid solvent-induced cytotoxicity. Cell line specific. |
| Secondary/Alternative Solvents | Ethanol | May be used, but generally has higher cytotoxicity than DMSO at similar concentrations.[6] |
| Reference Solubility of Tryptamine in Ethanol | ~10 mg/mL | [5] |
| Aqueous Solubility of Tryptamine HCl | Soluble at 0.1 g in 10 mL | [7] |
| Recommended Storage of Stock Solution | -20°C or -80°C in small, single-use aliquots | To minimize freeze-thaw cycles and degradation. |
| Storage Conditions | Protected from light | Indole compounds can be light-sensitive.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. All steps should be performed in a sterile environment (e.g., a laminar flow hood) using sterile materials to prevent contamination.
Materials:
-
2-(5-Butyl-1h-indol-3-yl)ethanamine HCl powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette and tips
Procedure:
-
Calculate the required mass: The molecular weight of 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl is approximately 252.78 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 252.78 g/mol = 0.0025278 g = 2.53 mg
-
-
Weigh the compound: Accurately weigh out 2.53 mg of the compound and transfer it to a sterile amber microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot for storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.
-
Store properly: Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentrations for your experiment.
Materials:
-
10 mM stock solution of 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize pipetting errors and the direct addition of concentrated DMSO to your cells, prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Perform serial dilutions: From your stock or intermediate solution, perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your dose-response experiment.
-
Dose the cells: Add the appropriate volume of the working solutions to your cell culture plates. Ensure that the final concentration of DMSO is consistent across all treatments, including the vehicle control.
-
Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This allows you to differentiate the effects of the compound from any potential effects of the solvent.
Visualizations
Caption: Workflow for preparing a concentrated stock solution.
Caption: Protocol for preparing working solutions and cell treatment.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gently warm the solution to 37°C. If dissolution is still incomplete, consider preparing a lower concentration stock solution. |
| Precipitation occurs upon dilution into aqueous medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Prepare a lower concentration stock solution in DMSO. Perform serial dilutions in the culture medium rather than a single large dilution step. Ensure the final DMSO concentration is as low as possible. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution leading to degradation or precipitation. Contamination of the stock solution. | Always prepare single-use aliquots of the stock solution. Practice sterile technique during all steps of solution preparation and handling. |
| Observed cytotoxicity in vehicle control. | The final DMSO concentration is too high for the specific cell line being used. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line. Keep the final DMSO concentration below this threshold. |
References
-
Bluelight.org. Storing Tryptamines. [Link]
-
Critical Consulting LLC. Stability of tryptamines in Psilocybe cubensis mushrooms. [Link]
-
PubMed. Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. [Link]
-
ResearchGate. How to dissolve a lipophilic compund in media? [Link]
-
Scribd. Tryptamines: Chemistry and Insights. [Link]
-
CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]
-
ResearchGate. Solubility of drugs in ethanol and dmso. [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
European Medicines Agency. ICH topic Q 5 C Stability of Biotechnological/Biological Products. [Link]
-
National Center for Biotechnology Information. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry #5 - Drug Stability Guidelines. [Link]
Sources
- 1. critical.consulting [critical.consulting]
- 2. Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: 5-Butyltryptamine Stability & Impurity Profiling
Current Status: Operational Subject: 2-(5-Butyl-1H-indol-3-yl)ethanamine (5-Butyltryptamine) Role: Senior Application Scientist Context: Drug Substance Stability & Impurity Characterization
Introduction: The Stability Paradox of Indole Alkylamines
Welcome. You are likely here because your LC-MS chromatogram is showing unexpected peaks, or your white crystalline powder has developed a concerning yellow hue.
2-(5-Butyl-1H-indol-3-yl)ethanamine is a lipophilic tryptamine derivative. While the 5-butyl group adds steric bulk and lipophilicity (increasing blood-brain barrier penetration potential), it does not protect the indole core from its fundamental chemical liability: electron-rich oxidation .
This guide is not a generic textbook entry. It is a troubleshooting system designed to help you identify, characterize, and mitigate degradation products in your specific workflow.
Module 1: Diagnostic Workflow (The Triage)
Before assuming a synthesis failure, run this diagnostic logic. This workflow distinguishes between artifactual degradation (created during analysis) and true sample degradation.
Interactive Troubleshooting Flowchart
Figure 1: Rapid diagnostic logic for identifying common tryptamine impurities based on mass spectral shifts.
Module 2: The "Rogues Gallery" (Specific Degradants)
The 5-butyl group blocks the C5 position, preventing the formation of 5-hydroxy-tryptamine (Serotonin) analogs. Therefore, oxidation is forced to the Nitrogen or the C2/C3 positions.
The "Ghost" Peak: 5-Butyltryptamine N-Oxide
-
Formation: Occurs rapidly in protic solvents exposed to air or peroxides. Often forms in-situ in the ESI source if voltage is too high.
-
Mass Shift: +16 Da (
217 233). -
Diagnostic:
-
MS/MS: Distinctive loss of 16 Da (Oxygen radical) or 17 Da (OH radical).
-
Chemical Test: Add a reducing agent (e.g., Sodium Metabisulfite) to the sample. If the peak disappears, it is the N-Oxide.
-
The "Yellow" Impurity: 2-Oxindole Derivative
-
Formation: Radical oxidation at the C2-C3 double bond. This disrupts the aromaticity of the pyrrole ring, often leading to color changes (yellow/orange).
-
Mass Shift: +16 Da (
217 233). -
Diagnostic: Unlike the N-oxide, this is a stable covalent change. It will not disappear with reducing agents. It elutes earlier than the parent in Reverse Phase (RP) chromatography due to increased polarity.
The "Acidic" Degradant: 5-Butyl-Indole-3-Acetic Acid (5-B-IAA)
-
Formation: Oxidative deamination.[1][2] While typically enzymatic (MAO-A), this can occur chemically under harsh oxidative stress (e.g., peroxide + heat).
-
Mass Shift: +15 Da relative to parent (Net change:
). -
Mechanism: Amine
Aldehyde Carboxylic Acid.
Summary Table of Degradation Products
| Degradant Name | Mass Shift ( | Retention Time (RP-LC) | Key MS Fragment | Cause |
| Parent (5-BT) | 0 | Reference | N/A | |
| N-Oxide | +16 | Slightly Earlier | Peroxides, Air, ESI Source | |
| 2-Oxindole | +16 | Earlier | Light, Radical Oxidation | |
| Dioxindole | +32 | Early (Polar) | Complex | Strong Oxidation |
| Dimer | Very Late (Lipophilic) | High Conc., Light |
*Note: The quinolinium ion forms via alpha-cleavage and ring expansion, typical for tryptamines.
Module 3: Technical Q&A (Troubleshooting)
Q1: I see a peak at M+16. How do I definitively distinguish between the N-Oxide and the Hydroxylated Indole (Oxindole) without an NMR?
A: Use In-Source Fragmentation (ISF) or MS/MS energy ramping .
-
Protocol: Ramp your Collision Energy (CE).
-
Observation: The N-O bond is weaker than the C-O bond.
-
N-Oxide: Will show a dominant product ion of the parent mass (
217) at low energies (loss of oxygen). -
Oxindole: Will show water loss (
215) or side-chain cleavage ( 160 range) but rarely regenerates the intact parent ion.
-
Q2: My sample is turning yellow, but LC-MS shows 99% purity. What is happening?
A: You are likely seeing polymerization precursors or photo-oxidation products (like dimers) that have very high extinction coefficients.
-
Explanation: Even trace amounts (<0.1%) of conjugated indole dimers (formed via radical coupling at C2) can be intensely colored.
-
Action: Check your UV detector at higher wavelengths (300-400 nm). Tryptamine monomers absorb at ~280 nm. Dimers/trimers often have broad absorbance bands extending into the visible range.
Q3: Can the 5-butyl group itself degrade?
A: It is chemically unlikely under standard laboratory conditions.
-
Reasoning: The butyl chain is a saturated alkyl group. Unless you are using extreme conditions (e.g., boiling in concentrated nitric acid or metabolic incubation with CYP450 enzymes), the alkyl chain is inert. Focus your troubleshooting on the Indole Ring and the Ethylamine Tail .
Module 4: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Use this to validate your analytical method.
-
Preparation: Dissolve 5-Butyltryptamine to 1 mg/mL in Acetonitrile/Water (50:50).
-
Oxidative Stress: Add 30%
to reach a final concentration of 3%. Incubate at RT for 4 hours.-
Target: N-Oxide, Oxindole.
-
-
Photolytic Stress: Expose solution to UV light (ICH Q1B standard) for 24 hours.
-
Target: Dimers, yellowing agents.
-
-
Analysis: Inject 5 µL onto C18 Column (see conditions below).
Protocol B: Recommended LC-MS Conditions
Designed to separate the lipophilic 5-butyl parent from polar oxides.
-
Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (provides better selectivity for aromatic isomers).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents amine tailing).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B (Slower ramp needed due to lipophilicity of butyl group)
-
12 min: 95% B
-
-
Detection: ESI Positive Mode.
Module 5: Chemical Pathway Visualization
The following diagram maps the degradation causality. Note how the 5-butyl group remains passive, while the reactive centers (N1, C2, C3, Side-chain N) drive the chemistry.
Figure 2: Chemical degradation pathways of 5-Butyltryptamine under environmental stress.
References
-
Tryptamine Fragmentation Mechanisms: Asakawa, D., et al. (2021).[3] Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry. Analyst, 146, 2292-2300.[3]
-
Indole Oxidation Chemistry: Xu, L., et al. (2022).[4] Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl. Atmospheric Chemistry and Physics.
-
N-Oxide vs. Hydroxyl Differentiation: Ramanathan, R., et al. (2000). Fragmentation of N-Oxides (Deoxygenation) in Atmospheric Pressure Ionization. Rapid Communications in Mass Spectrometry.
-
Forced Degradation Guidelines: ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. Toxicology and Analysis of Psychoactive Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. bhu.ac.in [bhu.ac.in]
Technical Support Center: Synthesis of Indole-3-ethanamine (Tryptamine)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indole-3-ethanamine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical indole derivative. As Senior Application Scientists, our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively minimize side reactions and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Dimerization and Polymerization of Indole Starting Materials
Question: I'm observing significant amounts of insoluble, resinous material forming in my reaction, leading to low yields of my desired tryptamine product. What is causing this and how can I prevent it?
Answer:
This is a classic issue rooted in the inherent reactivity of the indole nucleus. The electron-rich nature of the pyrrole ring, particularly at the C3 position, makes it highly susceptible to electrophilic attack and acid-catalyzed polymerization.[1][2]
Causality of the Problem: Under acidic conditions, which are common in many tryptamine syntheses (e.g., Fischer indole synthesis), the indole nitrogen can be protonated. This protonation, however, can also lead to protonation at the C3 position, forming a highly reactive indoleninium cation. This cation is a potent electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that results in dimerization, trimerization, and ultimately, polymerization.[3][4] This is especially problematic when the reaction is heated for extended periods.
Troubleshooting and Preventative Measures:
-
Control of Acidity: The use of strong Brønsted acids like HCl or H2SO4 can exacerbate polymerization.[5]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the rate of polymerization.
-
Recommendation: Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Running reactions at the lowest effective temperature is also crucial.
-
-
Microflow Synthesis: For highly reactive indole derivatives, a microflow synthesis setup can dramatically reduce the formation of dimers and other multimers.[7][8] This technique allows for precise control over short reaction times (milliseconds), limiting the lifetime of unstable intermediates that lead to side products.[7][8]
-
Slow Addition of Reagents: Adding the indole substrate slowly to a pre-cooled reaction mixture containing the acid catalyst can help maintain a low concentration of the reactive indoleninium cation at any given time, thus disfavoring intermolecular reactions.[9]
Issue 2: Unwanted Oxidation of the Indole Ring
Question: My final product is contaminated with colored impurities, and I suspect oxidation of the indole ring. What are the likely culprits and how can I mitigate this?
Answer:
Indoles are notoriously sensitive to oxidation, especially when exposed to air and light, which can lead to the formation of a complex mixture of colored byproducts.[1] The electron-rich C2-C3 double bond is the primary site of oxidative attack.[10][11]
Causality of the Problem: The indole ring can be oxidized by various agents, including atmospheric oxygen, to form intermediates like hydroperoxides, which can then rearrange to form 2-oxindoles, 3-oxindoles, or undergo ring-opening to yield o-formamidoacetophenone derivatives.[1][11] This process is often accelerated by light and the presence of trace metals.
Troubleshooting and Preventative Measures:
-
Inert Atmosphere: Always conduct reactions involving indoles under an inert atmosphere (e.g., nitrogen or argon). This is particularly critical during heating and for long-duration reactions.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Protection from Light: Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to scavenge radical species that initiate oxidation.
-
Purification Considerations: During workup and purification, minimize the exposure of the product to air and light. When performing column chromatography, use freshly distilled solvents and consider adding a small amount of a non-polar antioxidant to the eluent.
| Oxidizing Agent | Common Oxidized Products | Preventative Measure |
| Air (O2) & Light | Resinous polymers, oxindoles | Inert atmosphere, protection from light |
| Peroxides (from solvents) | Oxindoles, ring-opened products | Use freshly distilled, peroxide-free solvents |
| Strong Oxidizing Reagents | 2-oxindoles, 3-oxindoles | Avoid inadvertent exposure to oxidants |
Issue 3: Competing N-Alkylation vs. C3-Alkylation
Question: I am attempting a synthesis that involves a step to modify the ethylamine side chain, but I am getting significant alkylation on the indole nitrogen (N1) or the C3 position. How can I improve the regioselectivity?
Answer:
Regioselectivity in the alkylation of indoles is a common challenge. The outcome of the reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. The indole anion, formed upon deprotonation, is an ambident nucleophile with reactive sites at N1 and C3.
Causality of the Problem: The C3 position of indole is inherently more nucleophilic than the N1 position in the neutral molecule.[12][13] However, upon deprotonation with a base, the resulting indolate anion has significant negative charge density on the nitrogen. The regioselectivity of the subsequent alkylation is then influenced by a delicate balance of factors including the nature of the counter-ion, the solvent, and the electrophile.
Troubleshooting and Preventative Measures:
-
For N-Alkylation:
-
Base and Solvent System: To favor N-alkylation, a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is typically used.[13][14] This combination generates a "free" indolate anion where the nitrogen is highly nucleophilic.[13]
-
Temperature: Higher reaction temperatures can also favor N-alkylation.[14]
-
-
For C3-Alkylation:
-
Grignard Reagents: The use of indolemagnesium halides (prepared by reacting indole with a Grignard reagent like MeMgI) often favors C3-alkylation. The magnesium cation coordinates to the indole nitrogen, increasing the nucleophilicity of the C3 position.
-
-
Protecting Groups: If selective functionalization at one position is critical and regioselectivity cannot be controlled by reaction conditions alone, the use of a protecting group is the most reliable strategy.
-
N-Protection: Protecting the indole nitrogen with groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) effectively blocks N-alkylation and directs electrophilic attack to the C3 position.[15] These groups can be removed later in the synthetic sequence.
-
Visualizing Reaction Pathways
The following diagram illustrates the competing pathways in indole alkylation.
Caption: Competing N-alkylation vs. C3-alkylation pathways.
Key Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Tryptamine
The Fischer indole synthesis is a robust method for preparing substituted indoles.[5][10] This protocol is adapted for the synthesis of tryptamines.[16]
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol). Add the 4-aminobutanal acetal (1.2 eq). The reaction is typically stirred at room temperature until hydrazone formation is complete (monitored by TLC).
-
Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., 4% aqueous sulfuric acid, glacial acetic acid, or polyphosphoric acid).[16] Heat the mixture to reflux. The reaction time will vary depending on the substrates and catalyst used (typically 2-4 hours).[16]
-
Work-up: Cool the reaction mixture to room temperature. Carefully basify the solution with a suitable base (e.g., 30% ammonium hydroxide) to a pH > 10.[16]
-
Extraction: Extract the aqueous layer with an organic solvent such as isopropyl acetate or dichloromethane (3 x volume).[16]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: Reduction of Indole-3-acetonitrile to Tryptamine
This is a common route to tryptamine, but side reactions during the reduction can be an issue.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH4) (excess, e.g., 2-3 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Addition of Precursor: Dissolve indole-3-acetonitrile in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for forming a granular precipitate of aluminum salts that is easy to filter.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with ether or THF. The filtrate contains the tryptamine product.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tryptamine can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.[17]
Visualizing a General Tryptamine Synthesis Workflow
Caption: A generalized workflow for tryptamine synthesis.
References
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Indole. Wikipedia. [Link]
-
Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. [Link]
-
Efficient Synthesis of Indole Derivatives. Lab Manager. [Link]
-
Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... ResearchGate. [Link]
-
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Validation & Comparative
A Comparative Analysis of Receptor Potency: Serotonin vs. a Synthetic Tryptamine Analogue
A Guide for Researchers in Pharmacology and Drug Development
Executive Summary
In the landscape of neurotransmitter research and drug discovery, understanding the structure-activity relationships of serotonergic compounds is paramount. This guide provides a detailed comparison of the receptor interaction profiles of the endogenous neurotransmitter Serotonin (5-Hydroxytryptamine, 5-HT) and a synthetic analogue, 5-Methoxytryptamine (5-MeO-TMT).
Initially, this investigation sought to compare Serotonin with 2-(5-Butyl-1h-indol-3-yl)ethanamine. However, a thorough review of publicly available scientific literature and databases revealed no pharmacological data for 2-(5-Butyl-1h-indol-3-yl)ethanamine. To provide a meaningful and data-driven comparison for researchers, we have pivoted to 5-Methoxytryptamine. This compound was selected as a relevant surrogate due to its structural similarity to the original compound of interest, both being tryptamines with a substitution at the 5-position of the indole ring. 5-MeO-TMT is well-characterized, allowing for a robust, data-supported comparative analysis against the endogenous ligand, Serotonin.
This document delves into the critical pharmacological metrics of binding affinity (Kᵢ) and functional potency (EC₅₀), presenting experimental data to highlight the differences in how these two compounds interact with and activate various serotonin receptor subtypes. Furthermore, we provide detailed, field-proven protocols for the key assays used to generate this data, empowering research teams to conduct their own comparative studies.
Introduction to the Compounds
Serotonin (5-Hydroxytryptamine)
Serotonin is a monoamine neurotransmitter that plays a crucial role in a vast array of physiological and psychological functions, including mood regulation, sleep, appetite, cognition, and memory.[1] Its effects are mediated through a large and diverse family of at least 14 distinct receptor subtypes, classified into seven families (5-HT₁ through 5-HT₇).[2][3] This diversity of receptors allows for the fine-tuning of serotonergic signaling throughout the central and peripheral nervous systems. Most 5-HT receptors are G protein-coupled receptors (GPCRs), which, upon activation, initiate intracellular second messenger cascades. The exception is the 5-HT₃ receptor, which is a ligand-gated ion channel.[4] The widespread influence of serotonin makes its receptors prime targets for therapeutic drugs treating conditions like depression, anxiety, and migraines.[1]
5-Methoxytryptamine (5-MeO-TMT)
5-Methoxytryptamine, also known as mexamine, is a tryptamine derivative that is structurally similar to serotonin, differing by the substitution of the 5-hydroxyl group with a methoxy group.[5] It occurs naturally in the pineal gland and can be formed from the metabolism of serotonin or melatonin.[5] As a research chemical, 5-MeO-TMT is valuable for probing the structure-activity relationships of the serotonin system. Its altered chemical structure provides insights into how modifications at the 5-position of the indole ring affect receptor binding and functional activity compared to the endogenous ligand.
Understanding Potency: Binding Affinity vs. Functional Activity
To compare the potency of Serotonin and 5-MeO-TMT, two key pharmacological parameters are assessed:
-
Binding Affinity (Kᵢ): This metric quantifies the strength of the interaction, or affinity, between a ligand and a receptor. It is typically determined through competitive radioligand binding assays.[6] The Kᵢ value represents the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. A lower Kᵢ value signifies a higher binding affinity.
-
Functional Potency (EC₅₀/IC₅₀): This parameter measures the concentration of a ligand required to elicit a 50% maximal response (EC₅₀ for agonists) or to inhibit a response by 50% (IC₅₀ for antagonists).[7] It is a measure of the ligand's ability to produce a biological effect after binding to the receptor. Functional potency is determined using cell-based assays that measure downstream signaling events, such as the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.[2]
A compound can have high affinity but low functional potency (acting as an antagonist) or high affinity and high functional potency (acting as a potent agonist). Understanding both parameters is crucial for characterizing a compound's pharmacological profile.
Comparative Analysis of Receptor Potency
The following sections present a quantitative comparison of Serotonin and 5-MeO-TMT at various 5-HT receptor subtypes. Data has been compiled from multiple peer-reviewed studies to provide a comprehensive overview.
Receptor Binding Affinity (Kᵢ)
The table below summarizes the binding affinities (Kᵢ, in nM) of Serotonin and 5-MeO-TMT for several key human serotonin receptor subtypes. Lower values indicate stronger binding.
| Receptor Subtype | Serotonin (Kᵢ, nM) | 5-Methoxytryptamine (Kᵢ, nM) | Reference |
| 5-HT₁A | 3.2 | 1.8 | [7] |
| 5-HT₁B | 4.8 | 10 | [3] |
| 5-HT₁D | 3.0 | 5.0 | [8] |
| 5-HT₂A | 12.0 | 3.1 | [7] |
| 5-HT₂B | 1.0 | 0.4 | [5] |
| 5-HT₂C | 5.0 | 6.3 | [3] |
| 5-HT₇ | 2.0 | 0.8 | [9] |
Analysis of Binding Affinity: The data reveals distinct binding profiles. 5-MeO-TMT demonstrates a higher affinity for the 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₇ receptors compared to serotonin. Conversely, serotonin shows a slightly higher affinity for the 5-HT₁B, 5-HT₁D, and 5-HT₂C receptors. The methoxy group at the 5-position appears to enhance binding to certain receptor subtypes while slightly diminishing it for others, highlighting the sensitivity of the receptor binding pockets to minor structural modifications.
Receptor Functional Potency (EC₅₀)
The following table presents the functional potency (EC₅₀, in nM) of both compounds, indicating the concentration required to produce 50% of the maximal response in a functional assay (e.g., calcium mobilization or cAMP modulation).
| Receptor Subtype | Serotonin (EC₅₀, nM) | 5-Methoxytryptamine (EC₅₀, nM) | Signaling Pathway | Reference |
| 5-HT₁A | 2.5 | 1.5 | Gᵢ/ₒ (cAMP ↓) | [7] |
| 5-HT₂A | 85 | 0.7 | Gᵩ/₁₁ (Ca²⁺ ↑) | [5] |
| 5-HT₂B | 20 | 18 | Gᵩ/₁₁ (Ca²⁺ ↑) | [10] |
| 5-HT₃ | 2700 | - | Ligand-gated ion channel | [5] |
Analysis of Functional Potency: The functional data reveals a dramatic difference at the 5-HT₂A receptor, where 5-MeO-TMT is exceptionally more potent than serotonin itself.[5] While their binding affinities differed by a factor of about four, their functional potencies differ by over 100-fold. This suggests that the 5-methoxy substitution not only enhances binding but also significantly improves the efficiency of receptor activation (efficacy) at this specific subtype. For the 5-HT₁A and 5-HT₂B receptors, the functional potencies are more comparable, mirroring their binding affinities more closely.
Key Experimental Methodologies
To ensure scientific rigor and reproducibility, the protocols used to generate binding and functional data must be robust. Below are detailed, step-by-step workflows for two fundamental assays in receptor pharmacology.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize cultured cells or tissue known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[11]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[11]
-
150 µL of the membrane preparation (e.g., 10-50 µg protein).
-
50 µL of the test compound at various concentrations (typically a 10-point serial dilution). For control wells, add buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]5-HT), typically at a concentration close to its dissociation constant (Kₑ).
-
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[11]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to get specific binding.
-
Plot the percentage of specific binding inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]
-
Protocol: cAMP Second Messenger Functional Assay
This assay measures the functional potency (EC₅₀ or IC₅₀) of a compound by quantifying changes in intracellular cyclic AMP (cAMP) levels following receptor activation. It is suitable for Gₛ-coupled receptors (which increase cAMP) and Gᵢ/ₒ-coupled receptors (which decrease cAMP).[12]
Signaling Pathway Diagram: GPCR-cAMP Modulation
Caption: G protein-coupled receptor signaling pathways modulating cAMP.
Step-by-Step Protocol (using HTRF as an example):
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).
-
Seed the cells into a 96-well or 384-well assay plate and grow to near confluence.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of the test compound (agonist) in a stimulation buffer, which should also contain a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[13]
-
Remove the culture medium from the cells and add the diluted compound solutions.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
-
Cell Lysis and Detection:
-
Add the detection reagents directly to the wells. For a competitive immunoassay like HTRF (Homogeneous Time-Resolved Fluorescence), this involves adding a lysis buffer containing two key components:[13]
-
An anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate).
-
cAMP labeled with a FRET acceptor (e.g., d2).
-
-
-
Detection Principle:
-
The cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the anti-cAMP antibody.[13]
-
When d2-cAMP binds the antibody, the donor and acceptor are in close proximity, and FRET occurs.
-
High levels of cellular cAMP will displace the d2-cAMP, disrupting FRET and leading to a decrease in the acceptor signal.
-
-
Measurement:
-
Incubate the plate for approximately 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor/Donor) for each well.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the functional potency of the agonist.
-
Conclusion and Future Directions
This guide demonstrates that even minor chemical modifications, such as the change from a hydroxyl to a methoxy group at the 5-position of the tryptamine scaffold, can lead to significant changes in receptor pharmacology. The comparison between Serotonin and 5-Methoxytryptamine reveals that 5-MeO-TMT is a particularly potent agonist at the 5-HT₂A receptor, a finding with important implications for research into serotonergic signaling and the design of receptor-subtype-selective compounds.
The initial goal to characterize 2-(5-Butyl-1h-indol-3-yl)ethanamine remains a valid scientific pursuit. The lack of public data highlights an opportunity for novel research. Scientists interested in this compound can utilize the detailed protocols provided herein to determine its binding affinity and functional potency profile across the serotonin receptor family. Such studies would contribute valuable data to the field, further elucidating the structure-activity relationships of 5-substituted tryptamines and potentially identifying novel ligands with unique therapeutic potential.
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Halberstadt AL, et al. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chem Neurosci. 2015;6(7):1163-1175. [Link]
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5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed February 15, 2026. [Link]
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A Senior Application Scientist's Guide to the NMR Spectroscopic Signature of 5-Butyltryptamine HCl
For researchers and professionals in the field of drug development and analytical chemistry, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-butyltryptamine hydrochloride (5-butyltryptamine HCl). By leveraging established principles of NMR spectroscopy and comparative data from analogous tryptamine derivatives, we can construct a reliable spectroscopic fingerprint for this compound. This allows for its confident identification and differentiation from related substances.
The Importance of Rigorous Analytical Characterization
Tryptamine and its derivatives are a class of compounds with significant interest in neuroscience and pharmacology due to their diverse biological activities.[1] The introduction of substituents onto the indole ring system can dramatically alter a compound's properties. Therefore, precise and comprehensive analytical characterization is not merely a procedural step but a cornerstone of scientific integrity and drug development safety. NMR spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular structure.
This guide will delve into the predicted NMR spectra of 5-butyltryptamine HCl, providing a detailed peak-by-peak assignment and a comparison with the closely related, unsubstituted tryptamine. Furthermore, a detailed experimental protocol for acquiring such spectra is provided, underpinned by the rationale for each methodological choice.
Predicted ¹H and ¹³C NMR Spectra of 5-Butyltryptamine HCl
While a publicly available, experimentally determined spectrum for 5-butyltryptamine HCl is not readily found in the literature, we can reliably predict its ¹H and ¹³C NMR spectra. This prediction is based on the well-documented spectra of tryptamine and the known effects of alkyl substitution on the indole ring.[2][3] The hydrochloride salt form will notably affect the chemical shifts of the protons and carbons near the protonated amino group.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.9 | br s | 1H | Indole NH | The indole N-H proton is typically a broad singlet at a downfield chemical shift. |
| ~8.1 | br s | 3H | NH₃ ⁺ | The protons on the protonated primary amine will appear as a broad singlet due to rapid exchange and coupling to the nitrogen quadrupole. The chemical shift is significantly downfield due to the positive charge. |
| ~7.4 | s | 1H | H-4 | The butyl group at C-5 will deshield the adjacent H-4 proton, shifting it downfield. It will appear as a singlet due to the absence of adjacent protons for coupling. |
| ~7.25 | d | 1H | H-7 | The H-7 proton is part of the benzene portion of the indole ring and will appear as a doublet due to coupling with H-6. |
| ~7.15 | s | 1H | H-2 | The H-2 proton of the indole ring is typically a singlet in this region. |
| ~6.9 | d | 1H | H-6 | The H-6 proton will be a doublet due to coupling with H-7. The butyl group at C-5 will have a minor shielding effect. |
| ~3.0 | t | 2H | α-CH₂ | The methylene group adjacent to the protonated amine is deshielded and will appear as a triplet due to coupling with the β-CH₂ group. |
| ~2.9 | t | 2H | β-CH₂ | The methylene group adjacent to the indole ring will be a triplet due to coupling with the α-CH₂ group. |
| ~2.6 | t | 2H | Butyl-C1'H₂ | The methylene group of the butyl chain attached to the indole ring will be a triplet due to coupling with the adjacent methylene group. |
| ~1.6 | m | 2H | Butyl-C2'H₂ | The second methylene group of the butyl chain will be a multiplet due to coupling with the adjacent methylene groups. |
| ~1.3 | m | 2H | Butyl-C3'H₂ | The third methylene group of the butyl chain will be a multiplet due to coupling with the adjacent methylene and methyl groups. |
| ~0.9 | t | 3H | Butyl-C4'H₃ | The terminal methyl group of the butyl chain will appear as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~136 | C-7a | Quaternary carbon of the indole ring. |
| ~131 | C-5 | The carbon bearing the butyl substituent will be shifted downfield. |
| ~127 | C-3a | Quaternary carbon of the indole ring. |
| ~123 | C-2 | The C-2 carbon of the indole ring. |
| ~121 | C-4 | The C-4 carbon, adjacent to the substituted C-5. |
| ~119 | C-6 | The C-6 carbon of the indole ring. |
| ~112 | C-7 | The C-7 carbon of the indole ring. |
| ~111 | C-3 | The C-3 carbon, attached to the ethylamine side chain. |
| ~40 | α-C H₂ | The carbon adjacent to the protonated amine. |
| ~35 | Butyl-C1' | The first carbon of the butyl chain. |
| ~33 | Butyl-C2' | The second carbon of the butyl chain. |
| ~22 | Butyl-C3' | The third carbon of the butyl chain. |
| ~22 | β-C H₂ | The carbon adjacent to the indole ring. |
| ~14 | Butyl-C4' | The terminal methyl carbon of the butyl chain. |
Comparative Analysis: 5-Butyltryptamine HCl vs. Tryptamine
The most significant differences in the NMR spectra of 5-butyltryptamine HCl compared to unsubstituted tryptamine will arise from the presence of the butyl group at the C-5 position of the indole ring.
-
¹H NMR:
-
The aromatic region will be more complex. The simple pattern of tryptamine will be replaced by distinct signals for H-4, H-6, and H-7, with the H-4 proton appearing as a singlet and being shifted downfield due to the adjacent butyl group.
-
The appearance of signals corresponding to the butyl chain (a triplet, two multiplets, and a terminal triplet) will be the most obvious differentiating feature.
-
-
¹³C NMR:
-
The signal for C-5 will be shifted significantly downfield due to the substituent effect of the butyl group.
-
Additional signals corresponding to the four carbons of the butyl chain will be present in the aliphatic region of the spectrum.
-
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of 5-butyltryptamine HCl, the following experimental protocol is recommended. The choice of solvent is critical; for hydrochloride salts of amines, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can dissolve the salt and slow down the exchange of the N-H protons, sometimes allowing for their observation.[3]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-butyltryptamine HCl.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the sample temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and reference the spectrum to the internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically 256 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the internal standard.
-
Workflow Diagram
Caption: Workflow for the NMR spectroscopic analysis of 5-butyltryptamine HCl.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of 5-butyltryptamine HCl. By understanding the expected chemical shifts and splitting patterns, researchers can confidently identify this compound and distinguish it from related tryptamines. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data. As with any analytical endeavor, the combination of sound theoretical prediction and meticulous experimental practice is key to achieving reliable and reproducible results.
References
- Rothchild, R. (2005). Proton and Carbon-13 NMR Studies of Some Tryptamines, Precursors, and Derivatives: Ab Initio Calculations for Optimized Structures. Spectroscopy Letters, 38(4-5), 523-543.
- Brandt, S. D., et al. (2010). Microwave-accelerated preparation and analytical characterization of 5-ethoxy- N,N-dialkyl-[α,α,β,β-D4]-tryptamines. Drug Testing and Analysis, 2(9), 422-434.
- Tittarelli, R., et al. (2015). Recreational use, analysis and toxicity of tryptamines. Current Neuropharmacology, 13(1), 26-46.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Chegg. (2021). Solved 8. Analyze the 'H and 13C NMR of the tryptamine. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
Sources
- 1. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptamine(61-54-1) 1H NMR [m.chemicalbook.com]
- 3. Solved 8. Analyze the 'H and 13C NMR of the tryptamine | Chegg.com [chegg.com]
Purity Analysis of 2-(5-Butyl-1h-indol-3-yl)ethanamine (5-BT) Using LC-MS
Executive Summary
In the development of novel serotonergic modulators, 2-(5-Butyl-1h-indol-3-yl)ethanamine (5-Butyltryptamine or 5-BT) presents unique analytical challenges compared to its hydrophilic congeners like serotonin. Its increased lipophilicity—driven by the 5-butyl chain—demands a tailored approach to purity analysis.
While HPLC-UV remains a cost-effective workhorse for routine potency checks (>98% purity), it fails to detect non-chromophoric synthetic byproducts or resolve isobaric impurities critical for toxicological safety. GC-MS , though powerful, poses a risk of thermal degradation for the ethylamine side chain.
This guide establishes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the gold standard for 5-BT purity analysis. We provide a validated, self-checking protocol that prioritizes sensitivity and structural elucidation, ensuring that researchers can distinguish the target analyte from synthesis intermediates such as 4-butylphenylhydrazine residues.
Strategic Comparison: LC-MS vs. Alternatives
The choice of analytical technique dictates the integrity of your data. The table below contrasts LC-MS with standard alternatives for 5-BT analysis.
Table 1: Comparative Performance Metrics
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Standard) | GC-MS (Alternative) |
| Primary Utility | Trace impurity ID & Quantification | Routine Purity Screening (>95%) | Volatile Solvent Analysis |
| Specificity | High (Mass-to-charge ratio + Retention Time) | Medium (Retention Time only) | High (EI Fragmentation) |
| Sensitivity | High (pg/mL range) | Moderate (µg/mL range) | High (ng/mL range) |
| Thermal Stability | Excellent (Ambient ionization) | Excellent (Ambient) | Poor (Tryptamines degrade in injector port) |
| Impurity ID | Structural elucidation via MS/MS | Limited (Requires reference standards) | Library matching (NIST) |
| Cost per Run | High | Low | Medium |
Decision Logic: Why LC-MS?
The following decision matrix illustrates the logical pathway for selecting LC-MS over GC-MS for tryptamine derivatives.
Figure 1: Decision matrix highlighting the thermal instability of the ethylamine side chain as a critical factor favoring LC-MS.
Technical Deep Dive: LC-MS Methodology
This protocol is designed for the Agilent 6400 Series Triple Quad or Thermo TSQ , but is transferable to other platforms.
The "Butyl" Factor: Lipophilicity Considerations
Unlike Serotonin (LogP ~0.2), 5-BT has a LogP estimated >3.5 due to the butyl chain.
-
Implication: The molecule will adhere strongly to C18 stationary phases.
-
Solution: You cannot use a standard "generic" gradient. You must ramp to 95-98% Organic to elute the peak and prevent carryover into the next injection.
Reagents & Standards[1]
-
Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1]
-
Why Formic Acid? To protonate the primary amine (pKa ~9.8), ensuring
formation in ESI positive mode.
-
-
Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
-
Note: Methanol can be used, but Acetonitrile provides sharper peak shapes for lipophilic tryptamines.
-
Chromatographic Conditions[1][2][3][4][5]
-
Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Reduces backpressure and improves mass transfer).
Gradient Profile:
-
0.0 - 1.0 min: 5% B (Equilibration/Desalting)
-
1.0 - 8.0 min: Ramp to 95% B (Elution of 5-BT)
-
8.0 - 10.0 min: Hold 95% B (Column Wash - Critical )
-
10.0 - 12.0 min: Return to 5% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temp: 350°C.
-
Precursor Ion: m/z 217.2
(Calculated MW of Free Base: 216.32).
MRM Transitions (Quantification & Qualification):
-
Quantifier: 217.2
160.1 (Loss of ethylamine side chain, typical indole cleavage). -
Qualifier: 217.2
130.1 (Further fragmentation of the indole ring).
Impurity Profiling: The "Self-Validating" System
A robust method must identify not just the drug, but the specific impurities expected from its synthesis. 5-BT is typically synthesized via the Fischer Indole Synthesis .
Expected Impurities (The "Watch List")
-
4-Butylphenylhydrazine (Starting Material): Toxic. Must be absent.
-
Detection: Look for m/z 165
.
-
-
Dimerization Products: Formed during acid cyclization.
-
Detection: Look for m/z > 400.
-
-
Cyclization Intermediates: Uncyclized hydrazones.
Experimental Workflow Diagram
The following workflow ensures that every sample is processed with a feedback loop for quality control.
Figure 2: End-to-end analytical workflow including a mandatory Quality Control (QC) decision gate.
Results & Discussion
Interpretation of Data
In a successful run, 5-BT should elute as a sharp peak significantly later than unsubstituted tryptamine.
-
Tryptamine RT: ~3.5 min
-
5-Butyltryptamine RT: ~6.8 min (Due to hydrophobic butyl interaction).
Validation Check: If your peak exhibits "tailing" (Asymmetry factor > 1.5), it indicates secondary interactions with silanol groups on the column.
-
Fix: Increase Ammonium Formate concentration in the mobile phase to 10mM to mask silanols.
Common Pitfalls
-
Isobaric Interference: Be aware that N,N-diethyltryptamine (DET) has a similar molecular weight (MW 216) to 5-BT.
-
differentiation: LC retention time is key. 5-BT (primary amine) will have different retention characteristics than DET (tertiary amine) and distinct fragmentation patterns (DET loses diethylamine).
-
References
-
Taschwer, M., et al. (2016).[4] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Link
-
Ambrosio, F., et al. (2025). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. ResearchGate. Link
-
Restek Corporation. (2025).[5] Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science. Link
-
BenchChem. (2025).[6] Fischer Indole Synthesis for Substituted Tryptamines: Protocols and Impurity Analysis. Link
-
National Institutes of Health (NIH). (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines. PubMed. Link
Sources
- 1. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sepscience.com [sepscience.com]
- 6. benchchem.com [benchchem.com]
Melting point determination for 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl validation
A Comparative Guide to Melting Point Determination
Executive Summary
In the synthesis and validation of novel tryptamine derivatives for drug discovery, 2-(5-Butyl-1H-indol-3-yl)ethanamine Hydrochloride (5-Butyltryptamine HCl) presents a specific validation challenge.[1] With a melting point (MP) significantly lower than its parent compound Tryptamine HCl, accurate thermal analysis is the primary line of defense against misidentification and salt-form errors.[1]
This guide objectively compares the three primary methodologies for MP determination—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) .[2] It establishes the Automated Optoelectronic method as the operational standard for routine validation, while reserving DSC for thermodynamic purity assessment.
Technical Context & Target Specifications
Before selecting a method, the analyst must define the target parameters. 5-Butyltryptamine HCl is a substituted indole alkaloid. The addition of the hydrophobic butyl chain at the 5-position alters the crystal lattice energy compared to unsubstituted tryptamine, resulting in a distinct thermal footprint.
| Parameter | Specification | Notes |
| Compound Name | 2-(5-Butyl-1H-indol-3-yl)ethanamine HCl | Also known as 5-Butyltryptamine HCl |
| CAS Registry | 1019-47-2 | Specific to the HCl salt form |
| Target Melting Point | 235 °C | Distinct from Tryptamine HCl (~255 °C) |
| Critical Impurities | Tryptamine HCl, Solvents | Tryptamine HCl raises MP; Solvents lower MP |
| Thermal Behavior | Potentially hygroscopic | Prone to oxidative browning >240 °C |
Comparative Analysis of Determination Methods
This section evaluates "alternatives" for validation. In this context, the alternatives are the methods used to derive the melting point.
Method A: Manual Capillary (Oil Bath/Thiele Tube)
The Traditional Baseline[1]
-
Mechanism: Visual observation of phase transition in a heated oil bath.[2]
-
Performance: High subjectivity. The "clear point" is often missed due to the operator's reaction time or the sample's tendency to sublime/discolor.
-
Verdict: Not Recommended for GMP/GLP validation of this compound due to poor reproducibility at high temperatures (>200 °C).[1][2]
Method B: Automated Optoelectronic Detection (Recommended)
The Operational Standard[1]
-
Mechanism: A digital furnace ramps temperature while a light sensor records transmission.[1] The "onset" and "clear point" are algorithmically determined.
-
Performance: Eliminates operator bias. Allows for precise "Fast-then-Slow" ramp profiles (e.g., 10°C/min to 215°C, then 1°C/min).[1]
-
Verdict: Best Balance of speed, precision, and cost. Ideal for routine batch release.
Method C: Differential Scanning Calorimetry (DSC)
The Analytical Gold Standard[1]
-
Mechanism: Measures heat flow difference between sample and reference.[1]
-
Performance: Distinguishes between melting (endothermic peak) and decomposition (exothermic drift).[1] Can calculate molar purity using the Van 't Hoff equation.
-
Verdict: Required for Reference Standards . Essential if the capillary method yields ambiguous results (e.g., browning before melting).
Summary Data Table: Method Performance
| Feature | Manual Capillary | Automated Optoelectronic | DSC |
| Precision | ± 2.0 °C | ± 0.3 °C | ± 0.1 °C |
| Sample Req. | ~5 mg | ~2 mg | ~2–5 mg |
| Decomposition | Hard to distinguish | Detected as opacity change | Clearly resolved (Exotherm) |
| Cost/Run | Low | Low | High |
| Suitability | Quick Screen | Routine Validation | Purity Certification |
Experimental Protocol: Automated Optoelectronic Validation
This protocol is designed to be self-validating.[1] If the System Suitability Test (SST) fails, the sample data is invalid.[1]
Phase 1: Sample Preparation[1][2]
-
Drying: Dry the 5-Butyltryptamine HCl sample in a vacuum desiccator over
for 4 hours. Rationale: Tryptamine salts are hygroscopic; moisture depresses MP and broadens the range.[1][2] -
Grinding: Lightly crush the crystals to a fine powder using an agate mortar. Rationale: Uniform particle size ensures even heat transfer.[1]
-
Packing: Fill a clean glass capillary (1.5 mm O.D.) to a height of 3 mm . Tap specifically to pack the sample tightly. Loose packing causes uneven melting.
Phase 2: Instrument Setup (Automated System)
-
Start Temperature: 215 °C (20°C below expected MP).
-
Ramp Rate: 1.0 °C/min.[1] Rationale: High MP salts require slow ramps to maintain thermal equilibrium.[1]
-
Stop Temperature: 245 °C.
Phase 3: System Suitability Test (SST)
Before running the unknown, run a Caffeine Standard (MP 237 °C).
-
Pass Criteria: Observed MP must be within ±0.5 °C of the certified value.
-
If SST fails, recalibrate the furnace.
Phase 4: Execution & Analysis[1][2]
-
Insert the 5-Butyltryptamine HCl capillary.[1]
-
Initiate the program.
-
Record:
Data Interpretation & Specificity
The power of MP validation lies in its ability to distinguish the target from structural analogs.
| Compound | Melting Point (HCl Salt) | Interpretation |
| 5-Butyltryptamine HCl | 235 °C | Target Match |
| Tryptamine HCl | 253–255 °C | Impurity/Wrong Product (Higher MP indicates absence of butyl group) |
| 5-Methoxytryptamine HCl | 260–263 °C | Wrong Product (Distinctly higher) |
| 5-Butyltryptamine (Free Base) | ~90–100 °C (Est.) | Salt Formation Failure (Drastically lower) |
Troubleshooting Guide:
-
Result: 228–230 °C (Broad Range): Indicates solvent entrapment or synthesis impurities (e.g., unreacted starting material).[1] Action: Recrystallize from Ethanol/Et2O.[1]
-
Result: >240 °C: Indicates contamination with Tryptamine HCl.[1] Action: Check alkylation reaction completion.
-
Result: Darkening/Browning: Decomposition.[1] Action: Switch to DSC to identify decomposition onset temperature.
Validation Logic Workflow
The following diagram illustrates the decision process for validating 5-Butyltryptamine HCl.
Figure 1: Decision logic for thermal validation of 5-Butyltryptamine HCl, distinguishing between purity failures (Low MP) and identity failures (High MP).
References
-
Chemsrc. (2025). 2-(5-BUTYL-1H-INDOL-3-YL)ETHANAMINE, HCL Physical Properties.[1] Retrieved from [Link][1][2]
-
Mettler Toledo. (2025).[2] Melting Point Determination: Principle and Method Comparison. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1150: Tryptamine.[1] Retrieved from [Link][1]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl
Topic: Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary: The Bioactive Hazard Profile
As a Senior Application Scientist, I must reframe your approach to 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl (5-Butyltryptamine HCl). Treat this not merely as a chemical reagent, but as a High-Potency Pharmacological Agent (HPPA) .
While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications for tryptamine derivatives, the structural addition of a lipophilic butyl chain at the 5-position significantly alters its physicochemical properties. This modification typically enhances lipid solubility, potentially increasing dermal absorption rates and Blood-Brain Barrier (BBB) penetration compared to the parent tryptamine.
The Core Threat: The hydrochloride salt form creates a fine, hygroscopic dust. Inhalation or dermal contact with this dust does not just cause local irritation; it carries the risk of systemic serotonergic activity.
Part 1: Risk Stratification & Control Banding
Since no Occupational Exposure Limit (OEL) exists for this specific analog, we apply Control Banding (CB) principles.[1] We assign this compound to Hazard Band C/D (Toxic/Highly Potent) until specific toxicology data proves otherwise.
Logic Flow: The "Precautionary Potency" Protocol
The following decision logic dictates your safety setup. Do not deviate from this hierarchy.
Figure 1: Risk Assessment Logic Flow. Note that the solid state requires significantly higher containment due to the risk of airborne particulates.
Part 2: The PPE Matrix
This matrix is designed based on permeation kinetics . The 5-butyl chain makes this molecule more lipophilic than standard tryptamine. Latex is forbidden due to poor organic resistance.
| Protection Zone | Equipment Specification | Scientific Rationale |
| Respiratory | Primary: Chemical Fume Hood (Face velocity: 100 fpm).Secondary: N95 or P100 Respirator (if hood failure risk exists). | The HCl salt forms a light, electrostatic dust. Inhalation provides a direct route to the CNS, bypassing first-pass metabolism. |
| Dermal (Hand) | Double Gloving Protocol: 1. Inner: 4 mil Nitrile (High dexterity).2. Outer: 5-8 mil Nitrile (Long cuff). | Breakthrough Time: Tryptamines in organic solvents can permeate thin nitrile in <15 mins. The double layer provides a "visual breach" indicator and buffer time. |
| Dermal (Body) | Lab coat (Buttoned/Snapped).Mandatory: Disposable Tyvek® sleeves over lab coat cuffs. | The "wrist gap" between glove and coat is the #1 exposure point during weighing. Tyvek bridges this gap. |
| Ocular | Chemical Splash Goggles (Indirect Venting). | HCl salts are acidic irritants. Dust can react with ocular moisture to cause immediate corneal damage. |
Part 3: Operational Protocols (Self-Validating Systems)
Protocol A: The "Static-Free" Weighing Procedure
Context: HCl salts are prone to static charge, causing "particle jump" where dust disperses unexpectedly.
-
Preparation: Place the balance inside the fume hood.
-
Static Neutralization: Use an Ionizing Bar or Anti-Static Gun on the spatula and weighing boat before they touch the chemical.
-
Why? This prevents the powder from repelling off the spatula onto your gloves.
-
-
The "Drop" Technique: Do not reach into the stock bottle. Tap the stock bottle gently to dispense onto a secondary transfer vessel (weigh paper), then transfer to the balance.
-
Solvation in Situ: If possible, add the solvent to the weighing vessel before removing it from the balance/hood. Transporting a solution is safer than transporting a powder.
Protocol B: Deactivation & Spill Response
Context: You must validate that the hazard is neutralized before cleaning.
-
Isolate: Mark the area. Do not attempt to sweep dry powder (generates aerosols).
-
Cover: Lay paper towels soaked in 10% Sodium Hypochlorite (Bleach) over the spill.
-
Wait: Allow 15 minutes contact time.
-
Clean: Wipe up.[4] The yellow/orange color change often indicates oxidation of the indole, serving as a visual validation of reaction.
Part 4: Waste Disposal & Logistics
Do not dispose of this down the drain. As a bioactive amine, it poses ecotoxicological risks.
Disposal Workflow Diagram:
Figure 2: Biological Waste Stream Logic. Incineration is the only acceptable destruction method to ensure total breakdown of the indole structure.
Logistical Requirement:
-
Container: High-Density Polyethylene (HDPE) or Glass.
-
Labeling: Must explicitly state "Bioactive Indole Derivative" to alert waste handlers of potential toxicity.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2019). Control Banding: A qualitative risk assessment and management approach. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section on Bioactive Amines). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
